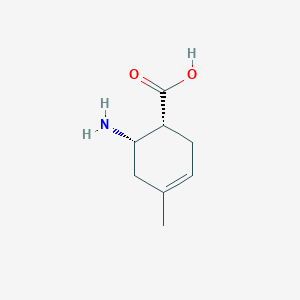
(1R,6S)-6-amino-4-methylcyclohex-3-ene-1-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1R,6S)-6-amino-4-methylcyclohex-3-ene-1-carboxylic acid is a chiral compound with a unique structure that includes an amino group, a methyl group, and a carboxylic acid group on a cyclohexene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1R,6S)-6-amino-4-methylcyclohex-3-ene-1-carboxylic acid can be achieved through several synthetic routes. One common method involves the cyclization of a suitable precursor, followed by functional group transformations to introduce the amino and carboxylic acid groups. The reaction conditions typically involve the use of catalysts, solvents, and specific temperature and pressure settings to optimize the yield and purity of the compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher efficiency and scalability. The use of green chemistry principles, such as minimizing waste and using renewable resources, is also considered in industrial production.
Análisis De Reacciones Químicas
Types of Reactions
(1R,6S)-6-amino-4-methylcyclohex-3-ene-1-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the carboxylic acid group to an alcohol or other derivatives.
Substitution: The amino group can participate in substitution reactions, leading to the formation of amides, esters, or other derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures, solvents, and catalysts.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde, while reduction can produce an alcohol. Substitution reactions can lead to a variety of derivatives, such as amides or esters.
Aplicaciones Científicas De Investigación
(1R,6S)-6-amino-4-methylcyclohex-3-ene-1-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of (1R,6S)-6-amino-4-methylcyclohex-3-ene-1-carboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or activator, depending on the specific target and the context of its use. The pathways involved may include signal transduction, metabolic processes, and other cellular functions.
Comparación Con Compuestos Similares
Similar Compounds
- (1R,6S)-6-(methoxycarbonyl)-6-phenyl-3-cyclohexene-1-carboxylic acid
- (1R,6S)-3-carbamoyl-2-hydroxy-6-methyl-4-oxo-cyclohex-2-enecarboxylic acid methyl ester
Uniqueness
(1R,6S)-6-amino-4-methylcyclohex-3-ene-1-carboxylic acid is unique due to its specific combination of functional groups and chiral centers, which confer distinct reactivity and potential applications. Its structure allows for diverse chemical transformations and interactions, making it a valuable compound in various fields of research and industry.
Propiedades
Número CAS |
740780-37-4 |
|---|---|
Fórmula molecular |
C8H13NO2 |
Peso molecular |
155.19 g/mol |
Nombre IUPAC |
(1R,6S)-6-amino-4-methylcyclohex-3-ene-1-carboxylic acid |
InChI |
InChI=1S/C8H13NO2/c1-5-2-3-6(8(10)11)7(9)4-5/h2,6-7H,3-4,9H2,1H3,(H,10,11)/t6-,7+/m1/s1 |
Clave InChI |
QNLDWBXQDIFTQK-RQJHMYQMSA-N |
SMILES isomérico |
CC1=CC[C@H]([C@H](C1)N)C(=O)O |
SMILES canónico |
CC1=CCC(C(C1)N)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5,8-Methanoimidazo[1,2-A]pyridine](/img/structure/B12537138.png)
![[(2-{[2-(3,5-Dimethyl-1H-pyrazol-1-yl)ethyl]sulfanyl}ethyl)sulfanyl]acetic acid](/img/structure/B12537144.png)
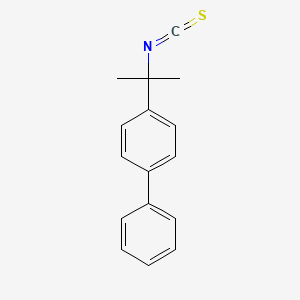
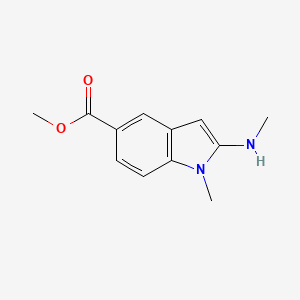
![Phenol, 3-[[[5-(3-aminophenyl)-3-pyridinyl]amino]methyl]-](/img/structure/B12537160.png)
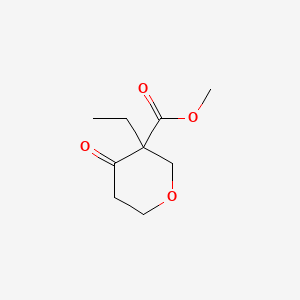
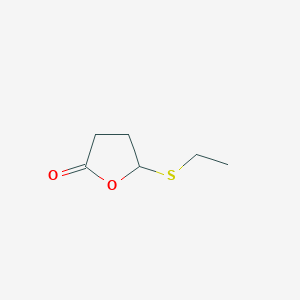

![4-[5-(4-Methoxyphenyl)-1,2-oxazolidin-3-ylidene]cyclohexa-2,5-dien-1-one](/img/structure/B12537197.png)
![1,2-Propanediol, 2-[(1R,2R,4R)-2-hydroxy-4-methylcyclohexyl]-, (2R)-](/img/structure/B12537198.png)
![5-[(Trimethylsilyl)oxy]hept-4-en-3-one](/img/structure/B12537205.png)
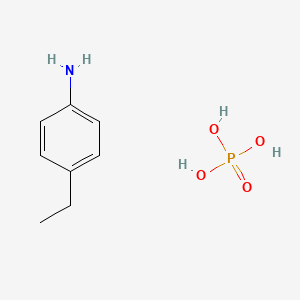
![2,2'-({2-[(3-Hydroxypropyl)amino]-2-oxoethyl}azanediyl)diacetic acid](/img/structure/B12537236.png)

